molecular formula C18H16N4O3 B13990888 1,4-Acridinedione, 5-amino-2,3-bis(1-aziridinyl)-6-methoxy- CAS No. 77282-45-2

1,4-Acridinedione, 5-amino-2,3-bis(1-aziridinyl)-6-methoxy-

Cat. No.: B13990888
CAS No.: 77282-45-2
M. Wt: 336.3 g/mol
InChI Key: HPXGEVYIGIMXOU-UHFFFAOYSA-N
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Description

1,4-Acridinedione, 5-amino-2,3-bis(1-aziridinyl)-6-methoxy- is a synthetic organic compound that belongs to the class of acridinediones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of aziridine rings and methoxy groups in its structure suggests that it may have unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Acridinedione, 5-amino-2,3-bis(1-aziridinyl)-6-methoxy- typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Acridinedione Core: This can be achieved through the condensation of appropriate aromatic aldehydes with active methylene compounds under basic or acidic conditions.

    Introduction of Amino and Aziridine Groups: The amino group can be introduced via nucleophilic substitution reactions, while the aziridine rings can be formed through cyclization reactions involving aziridine precursors.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Acridinedione, 5-amino-2,3-bis(1-aziridinyl)-6-methoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The amino and aziridine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Acridinedione, 5-amino-2,3-bis(1-aziridinyl)-6-methoxy- involves its interaction with molecular targets such as enzymes, receptors, or DNA. The aziridine rings may facilitate covalent binding to biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The methoxy group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1,4-Acridinedione, 5-amino-2,3-bis(1-aziridinyl)-6-hydroxy-: Similar structure but with a hydroxy group instead of a methoxy group.

    1,4-Acridinedione, 5-amino-2,3-bis(1-aziridinyl)-6-ethoxy-: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

1,4-Acridinedione, 5-amino-2,3-bis(1-aziridinyl)-6-methoxy- is unique due to the presence of both aziridine rings and a methoxy group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

77282-45-2

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

5-amino-2,3-bis(aziridin-1-yl)-6-methoxyacridine-1,4-dione

InChI

InChI=1S/C18H16N4O3/c1-25-11-3-2-9-8-10-14(20-13(9)12(11)19)18(24)16(22-6-7-22)15(17(10)23)21-4-5-21/h2-3,8H,4-7,19H2,1H3

InChI Key

HPXGEVYIGIMXOU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=NC3=C(C=C2C=C1)C(=O)C(=C(C3=O)N4CC4)N5CC5)N

Origin of Product

United States

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